![molecular formula C25H21N7O B2840100 (E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836652-20-1](/img/structure/B2840100.png)

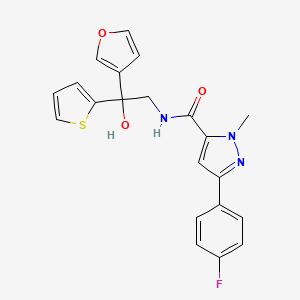

(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinoxalines are a class of organic compounds that are widely studied due to their diverse biological activities . They are nitrogen-containing heterocyclic compounds, which are often used in pharmaceutical and industrial applications . Pyrroloquinoxalines are a subclass of quinoxalines, which have an additional pyrrole ring. They are known for their pronounced biological activity .

Synthesis Analysis

Quinoxalines can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . Other methods involve intramolecular cyclization of certain imidazole derivatives .Molecular Structure Analysis

Quinoxalines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The addition of the pyrrole ring in pyrroloquinoxalines adds another layer of complexity to the molecular structure.Chemical Reactions Analysis

Quinoxalines can undergo various chemical reactions including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoxalines can vary widely depending on their specific structure and functional groups. They are generally crystalline compounds .Scientific Research Applications

Synthesis and Coordination Chemistry

Quinoxaline derivatives are synthesized for their ability to form coordinate bonds with metal ions such as Mn(II) and Fe(II). These complexes are explored for targeted delivery of nitric oxide (NO) to biological sites, like tumors, where NO is released upon irradiation. This application demonstrates the compound's potential in developing therapeutic agents and research tools for studying NO's role in biological systems (Yang et al., 2017).

Pharmacological Applications

Quinoxalines possess unique pharmacological properties, making them versatile in drug development. Their synthesis and structural characterization pave the way for creating new compounds with potential pharmacological applications, highlighting their significance in medicinal chemistry (Faizi et al., 2018).

Diversity-Oriented Synthesis

The development of methods for synthesizing pyrrolo[3,4-c]quinoline derivatives through cascade reactions underscores the flexibility and potential of quinoxaline analogs in creating structurally diverse molecules. This is crucial for generating libraries of compounds for biological screening and drug discovery (Yu et al., 2015).

Antimicrobial Activity

Quinoxaline derivatives are also synthesized for their bioactivity, including antimicrobial properties. This application is particularly relevant in the search for new antimicrobial agents amid growing resistance to existing drugs. Studies have shown that certain quinoxaline derivatives exhibit significant antimicrobial activity, illustrating their potential in addressing global health challenges (Jadhav & Halikar, 2013).

Advanced Material Applications

Quinoxaline derivatives are explored for applications beyond pharmacology, including material science. For instance, quinoxaline-containing polymers exhibit unique properties, such as fluorescence or enhanced thermal stability, making them suitable for various industrial applications. This demonstrates the compound's versatility and potential in developing new materials (Baek, Ferguson, & Tan, 2003).

Mechanism of Action

Future Directions

Quinoxalines and their derivatives continue to attract the attention of researchers due to their diverse biological activities and potential applications in the treatment of various diseases . Future research will likely continue to explore new synthesis methods, investigate their mechanisms of action, and develop new drugs based on these compounds.

properties

IUPAC Name |

2-amino-N-(2-phenylethyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O/c26-23-21(25(33)28-15-12-17-6-2-1-3-7-17)22-24(31-20-9-5-4-8-19(20)30-22)32(23)29-16-18-10-13-27-14-11-18/h1-11,13-14,16H,12,15,26H2,(H,28,33)/b29-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSLRAJZCFTMSB-MUFRIFMGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2840020.png)

![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2840023.png)

![2-Chloro-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2840030.png)

![2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2840031.png)

![3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2840032.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-carboxamide](/img/structure/B2840035.png)